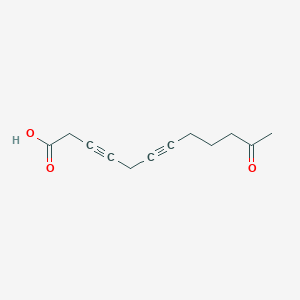

11-Oxo-3,6-dodecadiynoic acid

Description

11-Oxo-3,6-dodecadiynoic acid is a polyunsaturated fatty acid derivative characterized by a 12-carbon chain (dodeca-) with two triple bonds (diynoic acid) at positions 3 and 6, and a ketone group (oxo) at position 11. sieboldiana and M. rubra . These compounds are often associated with traditional medicinal uses due to their complex bioactivity profiles.

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

11-oxododeca-3,6-diynoic acid |

InChI |

InChI=1S/C12H14O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h4-5,7,9-10H2,1H3,(H,14,15) |

InChI Key |

YLTMQTOPDWVXDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC#CCC#CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares 11-Oxo-3,6-dodecadiynoic acid with structurally analogous compounds, emphasizing chain length, unsaturation patterns, functional groups, and applications:

Key Observations:

Chain Length and Unsaturation: this compound has a shorter carbon chain (C12) compared to 9,11-Octadecadiynoic acid (C18) . Its diynoic structure (two triple bonds) distinguishes it from mono-unsaturated acids like 10-Undecenoic acid (C11, one double bond) .

Functional Group Positioning: The oxo group at C11 in the target compound contrasts with the oxo group at C8 in 9,11-Octadecadiynoic acid, which may alter hydrogen-bonding capacity and metabolic pathways . Carboxylic acid termini (common in all compounds) suggest shared roles in lipid metabolism or surfactant applications.

Biological and Industrial Relevance: While 10-Undecenoic acid is used in antifungal formulations and industrial synthesis , the bioactivity of this compound remains speculative.

Research Findings and Limitations

- Structural Analogues in Medicinal Plants : Compounds like 11-oxo-3,8,9,17-tetrahydroxy-[7,0]-metacyclophane (C. sieboldiana) share the 11-oxo motif but feature additional hydroxyl groups and cyclic structures, enhancing solubility and receptor binding .

- Synthetic and Safety Profiles: Safety data for 10-Undecenoic acid (H303: harmful if swallowed) and 11(E)-Octadecenoic acid highlight standard lab precautions for unsaturated fatty acids . Similar protocols likely apply to this compound, though direct toxicity data are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.